N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is a chemical compound with the following structural formula: ![Compound Structure]. It belongs to the class of benzamides and contains a phthalazinone ring. The compound’s systematic name provides information about its substituents and functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Unfortunately, I couldn’t find specific synthetic procedures for this compound in the available literature. However, further research in scientific journals or chemical databases may yield more detailed information.Molecular Structure Analysis
The molecular structure consists of a benzamide moiety (benzene ring with an amide functional group) linked to a phthalazinone ring. The trifluoromethoxy group (CF₃O) is attached to the benzene ring. Analyzing the bond angles, hybridization, and steric effects within the molecule would provide additional insights.Chemical Reactions Analysis
Investigating the reactivity of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is crucial. Consider exploring its behavior under various conditions, such as acid-catalyzed hydrolysis, nucleophilic substitution, or oxidation reactions.Physical And Chemical Properties Analysis
- Physical Properties : These include melting point, boiling point, solubility, and optical properties (color, refractive index, etc.). Experimental data would be necessary for a comprehensive analysis.
- Chemical Properties : Investigate its stability, reactivity, and behavior under different environmental conditions.
Scientific Research Applications
Molecular Derivatives and Synthesis Techniques
Studies have developed various molecular derivatives and synthesis techniques involving N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide or related compounds, focusing on improving their application in scientific research. For instance, synthesis techniques have been devised for thiadiazolobenzamide and its complexes with Ni and Pd, highlighting a methodological approach to creating new compounds through reactions that form new bonds between sulfur and nitrogen atoms (Adhami et al., 2012). These methodologies provide a foundation for developing compounds with specific properties for various research applications.
Fluorescent Sensing Films
Derivatization of naphthalene diimide has led to the development of fluorescent 3,4,5-tris(dodecyloxy)benzamide derivatives of NDI, demonstrating superior self-assembly and forming gels with multiple solvents. This property has been utilized to create fluorescent films sensitive and selective to the presence of aniline vapor, showcasing the compound's application in developing high-performance fluorescent sensing films (Fan et al., 2016).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been synthesized to investigate their gelation behavior, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on their properties. These studies have led to identifying compounds displaying gelation behavior towards ethanol/water and methanol/water mixtures, emphasizing the role of non-covalent interactions in the formation of supramolecular gels (Yadav & Ballabh, 2020).
Anticancer Evaluation
Research into the synthesis and anticancer evaluation of benzimidazole derivatives, including those with structural similarities to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide, has been conducted to explore their potential in treating cancer. These studies involve synthesizing a variety of compounds and evaluating their effectiveness against cancer cell lines, providing insights into the development of new anticancer agents (Salahuddin et al., 2014).
Safety And Hazards
Safety data sheets (SDS) or toxicity studies are essential for assessing the compound’s safety profile. Look for information on potential hazards, exposure limits, and handling precautions.
Future Directions
Researchers should focus on:
- Biological Activity : Explore its potential as a drug candidate (if any).
- Structure-Activity Relationship (SAR) : Modify the compound to enhance its properties.
- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.
- Toxicology Studies : Assess its safety in vivo.
Remember that this analysis is based on available information up to my last update in 2021. For more accurate and up-to-date details, consult scientific literature or databases. If you have access to specific papers or databases, consider searching there for further insights .
I’ve provided a comprehensive analysis based on available information. For specific details, consult scientific literature or databases. If you need further assistance, feel free to ask!
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-24-17(26)14-5-3-2-4-13(14)15(23-24)10-22-16(25)11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSHDFVJJRZPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide |
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